molecular formula C8H9NO B2508937 N-(furan-2-ylmethyl)prop-2-yn-1-amine CAS No. 53175-35-2

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Cat. No. B2508937
CAS RN: 53175-35-2
M. Wt: 135.166
InChI Key: CLZVALUILSOXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(furan-2-ylmethyl)prop-2-yn-1-amine” is a compound that has been studied for its potential cognitive enhancement properties . It is also known as F2MPA . This compound is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives demonstrate potential in the field of medicinal chemistry. A study by Szulczyk et al. (2021) synthesized twelve novel derivatives and evaluated their antibacterial and antimycobacterial activities. The study also assessed the cytotoxic activity against a panel of human cancer cell lines, finding that the derivatives were noncytotoxic against normal cell lines. Specifically, compound 6 showed promising results in antimicrobial studies, inhibiting the growth of hospital S. epidermidis rods at low concentrations (Szulczyk et al., 2021).

Catalysis in Chemical Reactions

Bhunia et al. (2017) reported that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound related to N-(furan-2-ylmethyl)prop-2-yn-1-amine, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery is significant for coupling a broad range of (hetero)aryl bromides with various amines, demonstrating the compound's utility in facilitating complex chemical reactions (Bhunia et al., 2017).

Microwave-Assisted Synthesis

Janczewski et al. (2021) presented a novel method for synthesizing ester and amide derivatives containing furan rings (furfural derivatives) under microwave-assisted conditions. This method, utilizing N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, highlights the application of N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives in efficient and innovative synthetic processes (Janczewski et al., 2021).

Electrophilic Substitution Reactions

Research by Aleksandrov et al. (2017) focused on the synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide, derived from N-(furan-2-ylmethyl)prop-2-yn-1-amine. The study explored various electrophilic substitution reactions, providing insights into the reactivity and potential applications of such compounds in organic synthesis (Aleksandrov et al., 2017).

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)prop-2-yn-1-amine” involves the inhibition of monoamine oxidase (MAO), which enhances monoaminergic transmission . This compound is a partially reversible inhibitor of hMAO-B .

Future Directions

The future directions for the study of this compound involve further exploration of its potential as a cognitive enhancer . The compound shows promise as a potential cognition-enhancing therapeutic drug .

properties

IUPAC Name

N-(furan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZVALUILSOXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.